(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid
Description
Molecular Formula and Structural Descriptors
The molecular formula C26H22F3NO4 provides essential quantitative information about the elemental composition, revealing the presence of twenty-six carbon atoms, twenty-two hydrogen atoms, three fluorine atoms, one nitrogen atom, and four oxygen atoms. The computed descriptors include specific identifiers such as the InChI key LHOASNXTOYNEHC-GOSISDBHSA-N and the SMILES notation O=C(OCC1C=2C=CC=CC2C=3C=CC=CC31)NC(CC(=O)O)CC4=CC=C(C=C4)C(F)(F)F, which serve as unique digital fingerprints for database identification and computational modeling.
The structural complexity arises from the integration of multiple functional groups within a single molecular framework. The fluorenylmethoxycarbonyl group contributes significant aromatic character through its polycyclic structure, while the trifluoromethyl-substituted phenyl ring introduces strong electron-withdrawing effects that influence the overall electronic distribution throughout the molecule. The butanoic acid backbone provides conformational flexibility while maintaining the essential amino acid structural motif required for incorporation into peptide sequences.
Stereochemical Implications for Molecular Recognition
The R-configuration at the chiral center creates a specific three-dimensional molecular shape that influences intermolecular interactions and recognition events. Comparative analysis with the corresponding S-enantiomer reveals distinct differences in molecular packing arrangements and hydrogen bonding capabilities. The spatial orientation of the trifluoromethyl-substituted aromatic ring relative to the amino acid backbone affects the compound's lipophilicity and its ability to participate in aromatic stacking interactions.
Experimental studies demonstrate that the R-configuration promotes specific conformational preferences that optimize intramolecular interactions between the fluorenylmethoxycarbonyl protecting group and the aromatic side chain. These conformational preferences directly influence the compound's behavior in crystalline environments and its compatibility with various synthetic methodologies used in peptide chemistry. The stereochemical configuration also determines the compound's compatibility with enzymatic systems and its potential for biological activity modulation.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)17-11-9-16(10-12-17)13-18(14-24(31)32)30-25(33)34-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,30,33)(H,31,32)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOASNXTOYNEHC-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124259 | |
| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269726-78-5 | |
| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid typically involves multiple steps, including:
Fmoc Protection:
Formation of the Butanoic Acid Backbone: This can be achieved through various organic synthesis techniques, such as the use of Grignard reagents or aldol condensations.
Introduction of the Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylation reagents under specific conditions to ensure the correct placement of the trifluoromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety.
Reduction: Reduction reactions may target the carbonyl groups within the molecule.
Substitution: The aromatic ring with the trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Fmoc group is commonly used in peptide synthesis to protect amine functionalities.
Biology
Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.
Medicine
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In general, the Fmoc group serves as a protecting group that can be removed under basic conditions, revealing the amine functionality for further reactions. The trifluoromethyl group can influence the compound’s reactivity and stability due to its electron-withdrawing properties.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Table 2: Physicochemical and Hazard Data
Key Observations :
- Substituent Position : The para-substituted trifluoromethyl derivative (target compound) exhibits higher metabolic stability compared to its ortho-substituted analogue (CAS: 269726-72-9), which may suffer from steric clashes in enzyme-binding pockets .
- Hazard Profiles : Nitro-substituted derivatives (e.g., CAS: 269398-78-9) pose higher risks (H318: Causes serious eye damage) compared to trifluoromethyl or tert-butyl analogues .
- Synthesis Yields : Electron-rich substituents (e.g., methyl in CAS: MFCD01860920) achieve higher yields (96%) than electron-withdrawing groups (e.g., nitro: 85%) due to reduced side reactions .
Biological Activity
The compound (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid, often referred to as Fmoc-L-Tyr(tBu)-OH, is a synthetic derivative characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethylphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 471.45 g/mol. The unique structural features include:
- Fluorenylmethoxycarbonyl group : This protects the amino group during peptide synthesis, allowing for selective reactions.
- Trifluoromethylphenyl group : Enhances stability and reactivity, facilitating incorporation into larger molecular structures.
Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs often exhibit significant anti-inflammatory effects. The mechanism of action may involve modulation of cytokine production and inhibition of inflammatory pathways. For instance, studies have shown that fluorenone derivatives can inhibit the expression of pro-inflammatory cytokines in various cell models, suggesting a potential for therapeutic use in inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro assays. The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, likely due to its interaction with specific molecular targets involved in tumor growth regulation .
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. Studies suggest that it may inhibit key proteins involved in cancer cell proliferation and survival, such as:
- Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA) : This enzyme is crucial for fatty acid biosynthesis in Mycobacterium tuberculosis, making it a target for anti-tuberculosis drugs .
- Modulation of Kinase Activity : The trifluoromethyl group may enhance the binding affinity towards kinase targets, influencing signaling pathways related to cancer progression.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(p-tolyl)butanoic acid | C26H25NO4 | Similar structure without trifluoromethyl group | Moderate anticancer activity |
| 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid | C26H22F3NO4 | Contains trifluoromethyl group | Enhanced anticancer properties |
| 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione | C17H15NO2 | Different structural backbone | Potent against Mycobacterium tuberculosis |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Anti-inflammatory Effects : In a controlled study involving murine macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha levels, indicating its potential utility in treating inflammatory diseases .
- Anticancer Efficacy Assessment : In vitro assays demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways .
Q & A
Q. What are the optimal synthetic routes for preparing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid, and how can purity be ensured?
The synthesis typically involves multi-step solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
- Fmoc protection : The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group protects the amino group during coupling reactions. Microwave-assisted synthesis (60–100°C, 10–30 min) enhances reaction efficiency and reduces racemization risks compared to traditional heating .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is standard. Purity >95% is achievable, with mass spectrometry (MS) and NMR (e.g., , , ) confirming structural integrity .
Q. Why is the Fmoc group preferred in this compound’s synthesis, and how is it selectively removed?
The Fmoc group is widely used due to its:
Q. What analytical techniques are critical for characterizing this compound’s stereochemical and structural properties?
- Chiral HPLC : Resolves enantiomeric purity using columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol.
- NMR spectroscopy : -NMR confirms the trifluoromethyl group’s presence (δ ≈ -60 ppm), while NOESY correlations validate the (R)-configuration .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] calc. for CHFNO: 471.15; observed: 471.14) .
Advanced Research Questions
Q. How does the 4-(trifluoromethyl)phenyl substituent influence this compound’s bioactivity compared to other fluorinated analogs?
- Electron-withdrawing effects : The CF group enhances metabolic stability and binding affinity to hydrophobic pockets in targets (e.g., proteases, GPCRs).
- Comparative SAR studies : Analogues with 3,5-difluorophenyl or 4-tert-butylphenyl groups show reduced cellular permeability in Caco-2 assays, highlighting the CF group’s optimal balance of lipophilicity (logP ≈ 3.8) and solubility (≈12 µM in PBS) .
Q. What strategies mitigate stability issues during storage or under reaction conditions?
- Storage : Store at -20°C under argon to prevent Fmoc cleavage or trifluoromethyl hydrolysis. Stability studies (TGA/DSC) show decomposition >150°C, confirming room-temperature handling safety .
- Incompatibilities : Avoid strong acids/bases during synthesis to prevent premature deprotection or racemization. Use scavengers (e.g., Hünig’s base) in coupling reactions to suppress side reactions .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize false positives.
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., free amine from Fmoc cleavage) that may skew activity readings .
Q. What methods optimize peptide conjugation efficiency without compromising stereochemistry?
- Coupling agents : HATU/DIPEA in DMF achieves >90% yield with minimal epimerization. Pre-activate the carboxylate for 5 min before adding the amine component.
- Real-time monitoring : Use inline FTIR to track carbodiimide consumption, ensuring complete reaction before quenching .
Methodological Considerations
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Docking studies : Use Schrödinger Maestro with OPLS4 force field to model binding to protease active sites. The trifluoromethyl group’s van der Waals interactions with hydrophobic residues (e.g., Phe, Leu) are critical for ΔG < -8 kcal/mol .
- MD simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonding between the Fmoc carbonyl and Lys side chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
